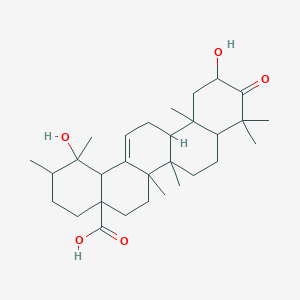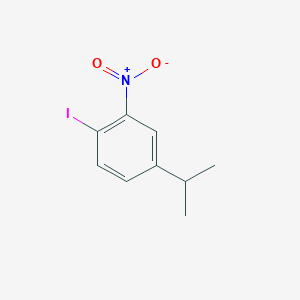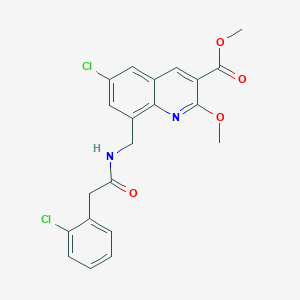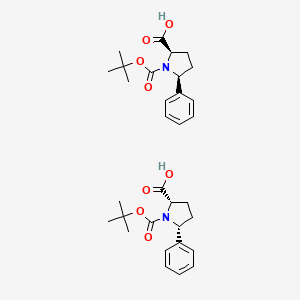
1,2-Pyrrolidinedicarboxylic acid, 5-phenyl-, 1,1-dimethylethyl ester, cis-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
L’acide 1,2-pyrrolidinedicarboxylique, 5-phényl-, ester 1,1-diméthyléthylique, cis- est un composé chimique appartenant à la classe des dérivés de la pyrrolidine. Ce composé est caractérisé par la présence d’un cycle pyrrolidine substitué par un groupe phényle et un groupe ester tert-butylique. Il est utilisé dans diverses applications de recherche scientifique en raison de ses propriétés chimiques uniques.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse de l’acide 1,2-pyrrolidinedicarboxylique, 5-phényl-, ester 1,1-diméthyléthylique, cis- implique généralement la réaction de dérivés de la pyrrolidine avec des acides carboxyliques substitués par des phényles. Les conditions de réaction comprennent souvent l’utilisation de catalyseurs et des paramètres de température et de pression spécifiques pour garantir que la stéréochimie souhaitée est obtenue. Par exemple, la chromatographie liquide haute performance (CLHP) peut être utilisée pour séparer les isomères cis- et trans- du composé .
Méthodes de production industrielle
La production industrielle de ce composé peut impliquer une synthèse à grande échelle utilisant des conditions de réaction optimisées pour maximiser le rendement et la pureté. L’utilisation de systèmes automatisés et de réacteurs à flux continu peut améliorer l’efficacité du processus de production.
Analyse Des Réactions Chimiques
Types de réactions
L’acide 1,2-pyrrolidinedicarboxylique, 5-phényl-, ester 1,1-diméthyléthylique, cis- subit diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé pour former des oxydes correspondants.
Réduction : Les réactions de réduction peuvent convertir le groupe ester en alcools.
Substitution : Le groupe phényle peut subir des réactions de substitution électrophile ou nucléophile.
Réactifs et conditions courants
Les réactifs courants utilisés dans ces réactions comprennent des agents oxydants comme le permanganate de potassium, des agents réducteurs tels que l’hydrure de lithium et de l’aluminium, et divers nucléophiles et électrophiles pour les réactions de substitution. Les conditions de réaction impliquent généralement des températures contrôlées et l’utilisation de solvants comme le dichlorométhane ou l’éthanol.
Principaux produits
Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l’oxydation peut donner des acides carboxyliques, tandis que la réduction peut produire des alcools.
4. Applications de la recherche scientifique
L’acide 1,2-pyrrolidinedicarboxylique, 5-phényl-, ester 1,1-diméthyléthylique, cis- a plusieurs applications de recherche scientifique, notamment :
Chimie : Utilisé comme intermédiaire dans la synthèse de divers composés organiques.
Biologie : Étudié pour ses activités biologiques potentielles et ses interactions avec les biomolécules.
Médecine : Investigé pour ses effets thérapeutiques potentiels et comme bloc de construction pour le développement de médicaments.
Industrie : Utilisé dans la production de produits chimiques et de matériaux spécialisés.
Applications De Recherche Scientifique
1,2-Pyrrolidinedicarboxylic acid, 5-phenyl-, 1,1-dimethylethyl ester, cis- has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic effects and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
Le mécanisme d’action de l’acide 1,2-pyrrolidinedicarboxylique, 5-phényl-, ester 1,1-diméthyléthylique, cis- implique son interaction avec des cibles moléculaires et des voies spécifiques. Le cycle pyrrolidine peut interagir avec diverses enzymes et récepteurs, influençant leur activité. Le groupe phényle peut contribuer à l’affinité de liaison et à la spécificité du composé pour certaines cibles.
Comparaison Avec Des Composés Similaires
Composés similaires
Acide 1,2-pyrrolidinedicarboxylique, 5-hydroxy-, ester 1,1-diméthyléthylique : Structure similaire mais avec un groupe hydroxyle au lieu d’un groupe phényle.
Acide 1,2-pyrrolidinedicarboxylique, 3-hydroxy-, ester 1,1-diméthyléthylique : Autre composé similaire avec un groupe hydroxyle à une position différente.
Unicité
L’acide 1,2-pyrrolidinedicarboxylique, 5-phényl-, ester 1,1-diméthyléthylique, cis- est unique en raison de la présence du groupe phényle, qui confère des propriétés chimiques distinctes et des activités biologiques potentielles. Cela en fait un composé précieux pour diverses applications de recherche.
Propriétés
Formule moléculaire |
C32H42N2O8 |
|---|---|
Poids moléculaire |
582.7 g/mol |
Nom IUPAC |
(2R,5S)-1-[(2-methylpropan-2-yl)oxycarbonyl]-5-phenylpyrrolidine-2-carboxylic acid;(2S,5R)-1-[(2-methylpropan-2-yl)oxycarbonyl]-5-phenylpyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/2C16H21NO4/c2*1-16(2,3)21-15(20)17-12(9-10-13(17)14(18)19)11-7-5-4-6-8-11/h2*4-8,12-13H,9-10H2,1-3H3,(H,18,19)/t2*12-,13+/m10/s1 |
Clé InChI |
UEMNLHMFWXEZJR-LIPFMWGZSA-N |
SMILES isomérique |
CC(C)(C)OC(=O)N1[C@H](CC[C@H]1C(=O)O)C2=CC=CC=C2.CC(C)(C)OC(=O)N1[C@@H](CC[C@@H]1C(=O)O)C2=CC=CC=C2 |
SMILES canonique |
CC(C)(C)OC(=O)N1C(CCC1C(=O)O)C2=CC=CC=C2.CC(C)(C)OC(=O)N1C(CCC1C(=O)O)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


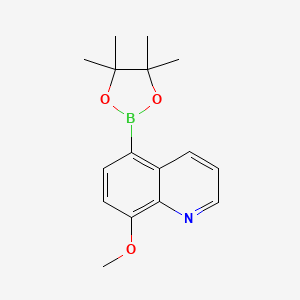

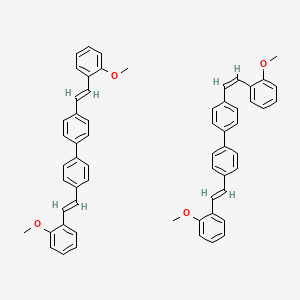

![2,5-dimethylpyrrol-1-ide;[2,6-di(propan-2-yl)phenyl]imino-(2-methyl-2-phenylpropylidene)molybdenum;2,3,5,6-tetraphenylphenol](/img/structure/B12308465.png)
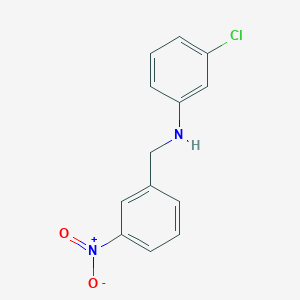


![4-{[2-(Prop-2-yn-1-ylsulfanyl)ethyl]amino}pyrimidine-5-carboxylic acid](/img/structure/B12308486.png)
![6-Iodo-3H-imidazo[4,5-b]pyridine](/img/structure/B12308489.png)
